molecular formula C8H12N4 B13618949 N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine

Cat. No.: B13618949
M. Wt: 164.21 g/mol
InChI Key: QCNMTHICEOHUKE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

4-N-cyclopropyl-2-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H12N4/c1-9-8-10-5-4-7(12-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H2,9,10,11,12)

InChI Key

QCNMTHICEOHUKE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine typically involves the reaction of cyclopropylamine with methylpyrimidine-2,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-cyclopropyl-N2-methylpyrimidine-2,4-dione, while reduction may produce this compound derivatives with different functional groups .

Scientific Research Applications

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle and prevent the proliferation of cancer cells. This inhibition occurs through the binding of the compound to the active site of the kinase, thereby blocking its activity and leading to cell cycle arrest .

Biological Activity

N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing its interactions and effects.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives. Its molecular formula is C10_{10}H13_{13}N5_{5}, with a molecular weight of approximately 221.30 g/mol. The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups and a cyclopropyl group at the N4 position.

Structural Features

FeatureDescription
Molecular FormulaC10_{10}H13_{13}N5_{5}
Molecular Weight~221.30 g/mol
Functional GroupsAmino groups, cyclopropyl moiety

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that compounds with similar structures inhibited cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, related compounds showed IC50 values as low as 0.004 μM against CDK2, indicating potent inhibitory activity .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate enzyme activity and interfere with cellular signaling pathways. This modulation may lead to cell cycle arrest and apoptosis in cancer cells.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. These studies aim to elucidate how the compound interacts with enzymes or receptors within cells, potentially leading to therapeutic applications in cancer treatment and other diseases.

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in cancer cell lines, leading to apoptosis through caspase activation.
  • Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties, showing effectiveness against various bacterial strains in preliminary assays.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N4-benzylamine-N2-isopropylquinazoline-2,4-diaminesQuinazoline core instead of pyrimidineExhibits antibacterial activity
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diaminePiperazine moiety presentPotential use in nucleic acid delivery systems
6-chloro-4-N-methylpyrimidine-2,4-diamineChlorinated pyrimidine derivativeStudied for different biological activities

The distinct combination of functional groups in this compound enhances its selectivity towards certain biological targets compared to other pyrimidine derivatives.

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